2,3-Dichloro-5-iodoaniline
Overview
Description
2,3-Dichloro-5-iodoaniline is an organic compound with the molecular formula C6H3Cl2INH2. It is a derivative of aniline, where two chlorine atoms and one iodine atom are substituted on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: Aniline can be directly halogenated using chlorine and iodine in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.
Sandmeyer Reaction: Aniline undergoes diazotization to form diazonium salt, which is then treated with iodine and copper(I) chloride to introduce the iodine atom, followed by chlorination.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions with stringent control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives, such as nitro compounds and hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), strong acids (e.g., sulfuric acid), and nucleophiles (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: 2,3-Dichloro-5-iodobenzenesulfonic acid, 2,3-Dichloro-5-iodobenzoic acid.
Reduction: this compound hydrochloride.
Substitution: 2,3-Dichloro-5-iodoanisole, 2,3-Dichloro-5-iodobenzene.
Scientific Research Applications
2,3-Dichloro-5-iodoaniline is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is employed in the development of advanced materials and dyes.
Mechanism of Action
The mechanism by which 2,3-Dichloro-5-iodoaniline exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer research, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Enzyme Inhibition: Targets enzymes involved in microbial cell wall synthesis or cancer cell metabolism.
Signaling Pathways: Modulates pathways such as apoptosis, cell cycle regulation, and oxidative stress response.
Comparison with Similar Compounds
2,3-Dichloroaniline
5-Chloro-2-iodoaniline
3,5-Dichloro-2-iodoaniline
Properties
IUPAC Name |
2,3-dichloro-5-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZONVXXLZQVYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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